REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][N:3]=1.[Li+].CC([N-]C(C)C)C.[O:17]1[CH2:20][C:19](=[O:21])[CH2:18]1.CC(=O)OCC>C1COCC1>[Br:1][C:2]1[C:7]([C:19]2([OH:21])[CH2:20][O:17][CH2:18]2)=[C:6]([Cl:8])[CH:5]=[CH:4][N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC(=C1)Cl
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
O1CC(C1)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
NH4CI
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CC(OCC)=O
|
Type
|
CUSTOM
|
Details
|
After stirring for 0.5 h at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
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Details
|
the reaction mixture was stirred at 0° C. for an additional 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between water and ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the crude material was purified by SGC
|
Type
|
WASH
|
Details
|
eluting with DCM)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=CC(=C1C1(COC1)O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.8 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 47.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |